
Ácido 2-(terc-butilamino)acético
Descripción general
Descripción
2-(Tert-butylamino)acetic acid, also known as 2-(tert-Butylamino)acetic acid hydrochloride, is a derivative of glycine . It has a molecular weight of 167.64 .
Molecular Structure Analysis
The InChI code for 2-(Tert-butylamino)acetic acid is1S/C6H13NO2.ClH/c1-6(2,3)7-4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H . The molecular formula is C6H14ClNO2 . Physical And Chemical Properties Analysis
The physical form of 2-(Tert-butylamino)acetic acid is a white to off-white solid . The storage temperature is -20°C for 3 years, 4°C for 2 years, and -80°C for 6 months in solvent .Aplicaciones Científicas De Investigación
Investigación en Neurociencia
Debido a su similitud estructural con los neurotransmisores, el ácido 2-(terc-butilamino)acético puede utilizarse en la investigación en neurociencia para estudiar la función de los receptores de neurotransmisores y para desarrollar agonistas o antagonistas de los receptores que puedan modular la actividad neuronal con fines terapéuticos.
Cada una de estas aplicaciones aprovecha la estructura química única del ácido 2-(terc-butilamino)acético, lo que demuestra su versatilidad e importancia en la investigación científica en diversos campos .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-(Tert-butylamino)acetic acid can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Tert-butylamine", "Bromoacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Tert-butylamine is reacted with bromoacetic acid in the presence of sodium hydroxide to form 2-(Tert-butylamino)acetic acid.", "Step 2: The reaction mixture is then acidified with hydrochloric acid to protonate the amine group and precipitate the product.", "Step 3: The product is then extracted with diethyl ether to remove impurities.", "Step 4: The organic layer is washed with water and dried over sodium chloride.", "Step 5: The solvent is removed under reduced pressure to yield the final product." ] } | |
Número CAS |
58482-93-2 |
Fórmula molecular |
C6H12NNaO2 |
Peso molecular |
153.15 g/mol |
Nombre IUPAC |
sodium;2-(tert-butylamino)acetate |
InChI |
InChI=1S/C6H13NO2.Na/c1-6(2,3)7-4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
AAPQJQRIUSSYBB-UHFFFAOYSA-M |
SMILES |
CC(C)(C)NCC(=O)O |
SMILES canónico |
CC(C)(C)NCC(=O)[O-].[Na+] |
Secuencia |
G |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(Tert-butylamino)acetic acid in the context of salbutamol degradation?
A1: Research on the photocatalytic degradation of salbutamol using Mn-doped TiO2 nanoparticles under visible light identified 2-(Tert-butylamino)acetic acid as a potential intermediate compound in the degradation pathway []. This finding suggests that 2-(Tert-butylamino)acetic acid could be formed during the environmental breakdown of salbutamol, highlighting its potential relevance in understanding the fate and persistence of salbutamol in the environment. Further research is needed to fully elucidate the formation mechanisms and environmental fate of 2-(Tert-butylamino)acetic acid.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

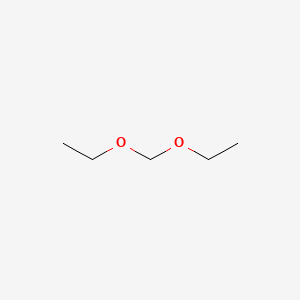
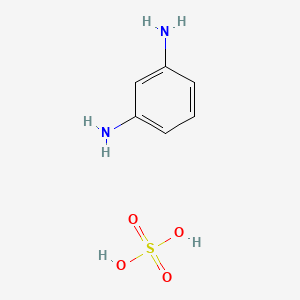
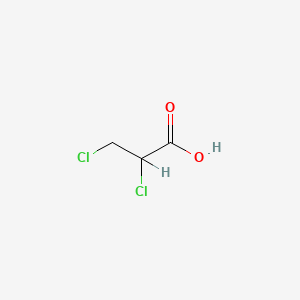

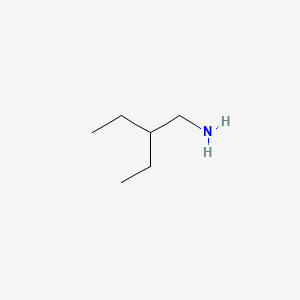
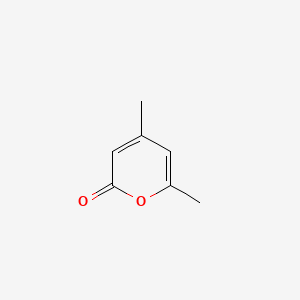
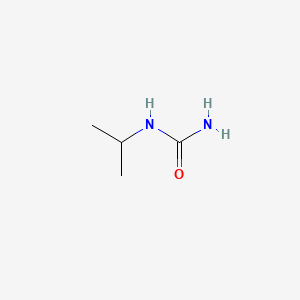
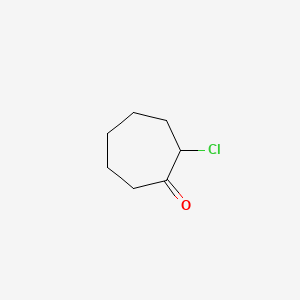
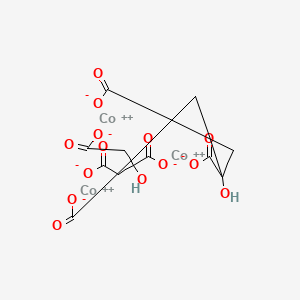

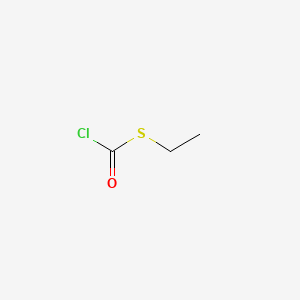
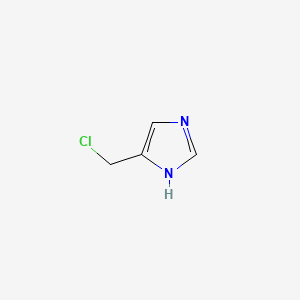
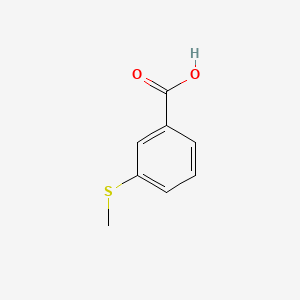
![2-[(3-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1583536.png)